molecular formula C17H19NO3 B2421927 (2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide CAS No. 1421587-44-1

(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide

Cat. No.: B2421927
CAS No.: 1421587-44-1
M. Wt: 285.343
InChI Key: NKUKXNLCPOUJHJ-BQYQJAHWSA-N
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Description

(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of cinnamamides. This compound features a cinnamamide core structure with a furan-3-ylmethyl and a 2-methoxyethyl substituent. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Cinnamamide Core: The initial step involves the synthesis of the cinnamamide core structure. This can be achieved through the condensation of cinnamic acid with an amine, such as furan-3-ylmethylamine, under acidic or basic conditions.

    Introduction of the 2-Methoxyethyl Group: The next step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The cinnamamide core can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH), can facilitate substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl-substituted cinnamamides.

Scientific Research Applications

(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(2-methoxyethyl)cinnamamide: Similar structure but with the furan ring at the 2-position.

    N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)cinnamamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide is unique due to the specific positioning of the furan ring and the methoxyethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-12-10-18(13-16-9-11-21-14-16)17(19)8-7-15-5-3-2-4-6-15/h2-9,11,14H,10,12-13H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUKXNLCPOUJHJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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